5-(Trifluoromethyl)-1-azabicyclo[3.2.1]octan-4-one hydrochloride
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Overview
Description
5-(Trifluoromethyl)-1-azabicyclo[321]octan-4-one hydrochloride is a chemical compound known for its unique bicyclic structure and the presence of a trifluoromethyl group
Preparation Methods
The synthesis of 5-(Trifluoromethyl)-1-azabicyclo[32One common synthetic route involves the use of amide solvents and chlorination reactions . Industrial production methods may vary, but they generally aim to optimize yield and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
5-(Trifluoromethyl)-1-azabicyclo[3.2.1]octan-4-one hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions.
Scientific Research Applications
5-(Trifluoromethyl)-1-azabicyclo[3.2.1]octan-4-one hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(Trifluoromethyl)-1-azabicyclo[3.2.1]octan-4-one hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s stability and bioavailability, while the bicyclic structure can facilitate binding to target molecules. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
5-(Trifluoromethyl)-1-azabicyclo[3.2.1]octan-4-one hydrochloride can be compared with other similar compounds, such as:
- 8-oxa-3-azabicyclo[3.2.1]octane hydrochloride
- 3-azabicyclo[3.2.1]octane hydrochloride
- 6,8-dioxabicyclo[3.2.1]octan-4-one These compounds share similar bicyclic structures but differ in the presence of functional groups and their specific applications. The trifluoromethyl group in this compound provides unique properties, such as increased stability and potential biological activity .
Properties
Molecular Formula |
C8H11ClF3NO |
---|---|
Molecular Weight |
229.63 g/mol |
IUPAC Name |
5-(trifluoromethyl)-1-azabicyclo[3.2.1]octan-4-one;hydrochloride |
InChI |
InChI=1S/C8H10F3NO.ClH/c9-8(10,11)7-2-4-12(5-7)3-1-6(7)13;/h1-5H2;1H |
InChI Key |
FSOXCIZLIAEKJW-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2CCC(C2)(C1=O)C(F)(F)F.Cl |
Origin of Product |
United States |
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